4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid
Brand Name: Vulcanchem
CAS No.: 940458-20-8
VCID: VC21370723
InChI: InChI=1S/C14H18N2O4/c1-2-8-15-14(20)10-4-3-5-11(9-10)16-12(17)6-7-13(18)19/h3-5,9H,2,6-8H2,1H3,(H,15,20)(H,16,17)(H,18,19)
SMILES: CCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O
Molecular Formula: C14H18N2O4
Molecular Weight: 278.3g/mol

4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid

CAS No.: 940458-20-8

Cat. No.: VC21370723

Molecular Formula: C14H18N2O4

Molecular Weight: 278.3g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid - 940458-20-8

Specification

CAS No. 940458-20-8
Molecular Formula C14H18N2O4
Molecular Weight 278.3g/mol
IUPAC Name 4-oxo-4-[3-(propylcarbamoyl)anilino]butanoic acid
Standard InChI InChI=1S/C14H18N2O4/c1-2-8-15-14(20)10-4-3-5-11(9-10)16-12(17)6-7-13(18)19/h3-5,9H,2,6-8H2,1H3,(H,15,20)(H,16,17)(H,18,19)
Standard InChI Key KHAZBIWLSPQQFN-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O
Canonical SMILES CCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O

Introduction

Chemical Identity and Properties

4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid is characterized by specific chemical identifiers that distinguish it from other organic compounds. The compound possesses a molecular formula of C14H18N2O4 with a molecular weight of 278.3 g/mol . Its CAS registry number is 940458-20-8, providing a unique identifier in chemical databases .

Structural Characteristics

The structural features of 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid include:

  • A butanoic acid backbone (4-carbon chain terminating in a carboxylic acid group)

  • A ketone group at the 4-position of the butanoic acid chain

  • An aniline moiety connected via the nitrogen atom to the ketone group

  • A propylamino carbonyl group at the meta position of the aniline ring

These structural elements create a molecule with multiple functional groups that can participate in various chemical interactions, including hydrogen bonding through its amide and carboxylic acid moieties, as well as potential covalent modifications via its ketone functionality.

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • 4-Oxo-4-((3-(propylcarbamoyl)phenyl)amino)butanoic acid

  • Butanoic acid, 4-oxo-4-[[3-[(propylamino)carbonyl]phenyl]amino]-

Additional database identifiers include MDL Number MFCD09456557, which serves as another reference point in chemical databases and repositories .

SupplierProduct NumberQuantityPurityPrice (USD)Last Updated
Matrix Scientific025967500mgNot specified$1992021-12-16
Matrix Scientific0259671gNot specified$3062021-12-16
American Custom Chemicals CorporationCHM0139519500mg95.00%$795.82021-12-16

The significant price variation between suppliers for similar quantities suggests differences in either purity specifications, synthesis methods, or market positioning strategies .

Synthesis Methods

Reaction Conditions

The synthesis would likely employ protection and deprotection strategies for the carboxylic acid groups to prevent unwanted side reactions. Typical reaction conditions might include:

  • Solvents: Dichloromethane, DMF, or THF

  • Coupling reagents: DCC, EDC, or HATU for amide bond formation

  • Carefully controlled temperature and pH to optimize yield and minimize by-products

Research Applications

Biochemical Research

4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid has potential applications in biochemical research due to its unique functional group arrangement. The compound's structure facilitates interactions within biological systems, making it valuable for:

  • Proteomics research: The compound's functional groups enable protein labeling and modification studies

  • Drug development: The molecule could serve as a scaffold or building block in medicinal chemistry research

  • Biochemical probe development: Its structure could be utilized in developing probes to study specific biological processes

Interaction Studies

Research involving 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid frequently focuses on its binding affinity to various biological targets. These studies employ techniques such as:

  • Spectroscopy (UV-Vis, fluorescence, NMR) to monitor binding events

  • Chromatography to assess compound-target interactions

  • Computational modeling to predict potential binding modes

Such investigations help elucidate the compound's potential mechanisms of action and therapeutic relevance, providing insights into structure-activity relationships that could guide future research directions.

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid but differ in key aspects that affect their chemical and biological properties:

  • 5-Oxo-5-{4-[(propylamino)carbonyl]-anilino}pentanoic acid: This compound features a pentanoic acid backbone instead of butanoic acid, and the propylamino carbonyl group is positioned at the para rather than meta position of the aniline ring.

  • 4-Oxo-4-{[3-(triethoxysilyl)propyl]amino}butanoic acid: While sharing the 4-oxobutanoic acid backbone, this compound contains a triethoxysilyl propyl group in place of the propylamino carbonyl aniline moiety, giving it significantly different properties particularly relevant to materials science applications .

  • 4-Oxo-4-(pyridin-3-yl)butanoate: This compound incorporates a pyridine ring instead of an aniline derivative, altering its electronic properties, basicity, and hydrogen bonding capabilities .

Structure-Activity Relationships

The structural differences between 4-Oxo-4-{3-[(propylamino)carbonyl]-anilino}butanoic acid and its analogues highlight how small modifications can significantly impact chemical and biological properties:

  • Chain length variations (butanoic vs. pentanoic) affect lipophilicity and membrane permeability

  • Positional isomerism (meta vs. para substitution) influences electronic distribution and binding orientation

  • Ring system substitutions (aniline vs. pyridine) alter electronic properties and potential interaction patterns

These structure-activity relationships provide valuable insights for researchers seeking to develop compounds with optimized properties for specific applications.

Future Research Directions

Methodological Advances

Advancements in analytical techniques and computational methods may enhance our understanding of this compound's properties and interactions:

  • Advanced spectroscopic methods to characterize interactions at the molecular level

  • High-throughput screening approaches to identify novel applications

  • Computational modeling to predict interactions with biological targets and guide rational design of derivatives

  • Green chemistry approaches to develop more environmentally friendly synthesis routes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator